molecular formula C7H6N2 B1294559 2-Pyridylacetonitrile CAS No. 2739-97-1

2-Pyridylacetonitrile

Cat. No.: B1294559
CAS No.: 2739-97-1
M. Wt: 118.14 g/mol
InChI Key: UKVQBONVSSLJBB-UHFFFAOYSA-N
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Description

2-Pyridylacetonitrile, also known as pyridine-2-acetonitrile, is an organic compound with the molecular formula C₇H₆N₂. It is a colorless to yellow liquid that is miscible with water and various organic solvents. This compound is widely used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes .

Mechanism of Action

Target of Action

2-Pyridylacetonitrile, a chemical compound with the formula C7H6N2 , is primarily used in organic synthesis . The primary targets of this compound are aromatic diazonium salts and active malonic esters . These compounds play a crucial role in various chemical reactions, serving as the foundation for the synthesis of a variety of functionally substituted azoles .

Mode of Action

This compound interacts with its targets through a series of chemical reactions. It undergoes coupling with aromatic diazonium salts to yield arylhydrazones . Additionally, it undergoes condensation with active malonic esters to yield 1-cyano-3-substituted 2-hydroxyquinolizin-4-ones . These reactions result in the formation of new compounds with diverse chemical structures.

Biochemical Pathways

The biochemical pathways affected by this compound involve the synthesis of functionally substituted azoles and azines . These pathways are crucial in organic synthesis, leading to the production of a variety of chemical compounds. The downstream effects of these pathways include the generation of arylhydrazones and 1-cyano-3-substituted 2-hydroxyquinolizin-4-ones .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of new compounds through chemical reactions. For instance, it can yield arylhydrazones when coupled with aromatic diazonium salts . It can also yield 1-cyano-3-substituted 2-hydroxyquinolizin-4-ones when it undergoes condensation with active malonic esters .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the chemical environment, the presence of other compounds, and the conditions under which the reactions take place. For example, the coupling of this compound with aromatic diazonium salts and its condensation with active malonic esters occur under specific conditions . Changes in these conditions could potentially affect the compound’s action and efficacy.

Biochemical Analysis

Biochemical Properties

2-Pyridylacetonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It undergoes coupling with aromatic diazonium salts to yield arylhydrazones and condensation with active malonic esters to produce 1-cyano-3-substituted 2-hydroxyquinolizin-4-ones . Additionally, this compound can undergo acylation reactions with acetic anhydride . These interactions highlight its versatility in biochemical processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by interacting with specific proteins and enzymes, leading to changes in cellular activities. The compound’s impact on cell signaling pathways can result in altered gene expression and metabolic flux, thereby influencing overall cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For instance, this compound undergoes coupling reactions with aromatic diazonium salts and condensation reactions with malonic esters . These interactions can lead to changes in gene expression and enzyme activity, thereby modulating various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular activities, including alterations in gene expression and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s impact on cellular activities becomes significant only at certain concentrations . High doses of this compound can result in toxicity, affecting various organs and tissues in animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways, including phase I and phase II metabolic reactions. In phase II reactions, it undergoes conjugation with molecules such as glucuronic acid, sulfate, and glutathione, facilitating its excretion from the body . These metabolic pathways highlight the compound’s role in detoxification and biotransformation processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, influencing its localization and accumulation . The compound’s distribution within the body can affect its overall activity and function, as well as its potential toxicity.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, affecting its activity and function . Understanding the subcellular localization of this compound is crucial for elucidating its role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Pyridylacetonitrile can be synthesized through several methods. One common approach involves the reaction of 2-(bromomethyl)pyridine with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Pyridylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Aromatic Diazonium Salts: Used in coupling reactions to form arylhydrazones.

    Active Malonic Esters: Employed in condensation reactions to yield quinolizinones.

    Acetic Anhydride: Utilized in acylation reactions to produce acylated products.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2-Pyridylacetonitrile is unique due to its high reactivity and versatility in forming a wide range of heterocyclic compounds. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-pyridin-2-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c8-5-4-7-3-1-2-6-9-7/h1-3,6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVQBONVSSLJBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181816
Record name Pyridine-2-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2739-97-1
Record name 2-Pyridineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2739-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine-2-acetonitrile
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Record name Pyridine-2-acetonitrile
Source EPA DSSTox
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Record name Pyridine-2-acetonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary synthetic applications of 2-pyridylacetonitrile?

A1: this compound serves as a crucial precursor in synthesizing diverse nitrogen-containing heterocycles. Its reactivity stems from the presence of both the nucleophilic methylene group, adjacent to the nitrile, and the pyridine ring's inherent ability to participate in various reactions. For instance, it readily reacts with aromatic diazonium salts to yield arylhydrazones, which can be further transformed into 1,2,3-triazolylpyridines. [] It is also widely employed in synthesizing indolizines, quinolizines, and pyrazolo[5,1-c][1,2,4]triazines through various multi-step synthetic routes. [, , , , , , ]

Q2: Can you elaborate on the reaction of this compound with aromatic diazonium salts?

A2: this compound reacts with aromatic diazonium salts to form arylhydrazones. Interestingly, these arylhydrazones preferentially exist in the syn-form rather than the anti-form. [] This preference for the syn-configuration influences subsequent reactions and contributes to the specific regiochemical outcomes observed in the synthesis of triazolylpyridines.

Q3: How does this compound contribute to the synthesis of indolizines?

A3: A domino protocol utilizing this compound, aldehydes, and isocyanides, promoted by 1-butyl-3-methylimidazolium chloride ([bmim]Cl) under solvent-free conditions, provides a facile route to 3-alkylamino-2-alkyl/arylindolizine-1-carbonitriles. This method boasts high atom economy, selectivity, and good to excellent yields. []

Q4: Are there any notable reactions of this compound with ketones?

A4: Copper(I)-promoted cycloaddition reactions between this compound and ketones like acetone, pentan-2-one, and pentan-3-one have been reported. These reactions provide valuable insights into the cycloaddition behavior of this compound with ketones and offer a route to structurally diverse nitrogen heterocycles. []

Q5: What is the significance of using sulfonyl ketene dithioacetals in reactions with this compound?

A5: The reaction of this compound with sulfonyl ketene dithioacetals offers a unique pathway for synthesizing 4H-quinolizine derivatives. A noteworthy aspect of this reaction is the spontaneous replacement of the methylsulfanyl group with a proton during the quinolizine ring formation, occurring under mild conditions without requiring metallic reagents. []

Q6: Can this compound be used to synthesize 4-azaindole?

A6: While not directly involved in the final structure, this compound serves as a key starting material in a multistep synthesis of 4-azaindole. The process involves the conversion of this compound to 2-chloro-3-nitropyridine, followed by a crucial decarboxylation step to obtain 3-nitro-2-pyridylacetonitrile, which ultimately leads to 4-azaindole. []

Q7: Has the coordination chemistry of this compound been explored?

A7: Yes, studies investigating the coordination behavior of this compound with rhodium-N-heterocyclic carbene complexes have been conducted. These studies revealed that this compound exhibits coordination preference depending on the other ligands present in the complex, highlighting its versatile coordination chemistry. []

Q8: What spectroscopic techniques are commonly employed to characterize this compound and its derivatives?

A8: Characterization of this compound and its diverse derivatives relies heavily on spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These techniques provide crucial information about the structure, bonding, and functional groups present in the synthesized compounds. [, ]

Q9: Have there been any studies on the photochemical reactivity of this compound?

A9: Yes, investigations into the photoisomerization of this compound to anthranilonitrile have been reported. [] This research area delves into the compound's behavior and potential transformations upon light irradiation.

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